1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
CAS No.:
Cat. No.: VC17395726
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol
* For research use only. Not for human or veterinary use.
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol -](/images/structure/VC17395726.png)
Specification
Molecular Formula | C14H13BrO |
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Molecular Weight | 277.16 g/mol |
IUPAC Name | 1-[4-(3-bromophenyl)phenyl]ethanol |
Standard InChI | InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
Standard InChI Key | FTROOFSAAYNUKO-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanol, reflecting its biphenyl backbone substituted with bromine at the 3' position and a hydroxyl-bearing ethyl group at the 4-position. Its molecular formula is C₁₄H₁₃BrO, with a molar mass of 277.16 g/mol. The structure combines a hydrophobic biphenyl system with polar functional groups, influencing its solubility and reactivity .
Spectroscopic Feature | Expected Value |
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Molecular Formula | C₁₄H₁₃BrO |
Molar Mass | 277.16 g/mol |
¹H NMR (OH) | δ 1.5–2.5 (broad, 1H) |
¹H NMR (CH₂) | δ 3.6–4.0 (m, 2H) |
¹³C NMR (C-Br) | δ 120–125 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanol likely involves a multi-step process starting from biphenyl precursors. Two plausible pathways are outlined below:
Reduction of a Ketone Intermediate
A common approach involves the reduction of the corresponding ketone, 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone (CAS: 5730-89-2), using borohydride reagents . For example:
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Synthesis of 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone:
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Reduction to Ethanol Derivative:
The reaction can be summarized as:
Suzuki-Miyaura Coupling
An alternative route employs palladium-catalyzed cross-coupling to construct the biphenyl core:
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Bromophenylboronic Acid + 4-Bromoacetophenone:
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Ketone Reduction:
Optimization and Challenges
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Yield Improvements: Microwave-assisted synthesis, as demonstrated for related thiazolylcoumarins, could enhance reaction efficiency (e.g., 50 W irradiation at 80°C for 10 minutes) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically required to isolate the pure product .
Physicochemical Properties
Thermal and Solubility Characteristics
Based on structurally similar compounds:
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Melting Point: Estimated at 145–160°C (cf. 3-(4'-bromobiphenyl)-1,2,3,4-tetrahydro-1-naphthalenol, m.p. 145–147°C) .
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Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloroethane) .
Applications and Derivatives
Materials Science
The biphenyl core’s rigidity and bromine’s electronic effects make this compound a candidate for:
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